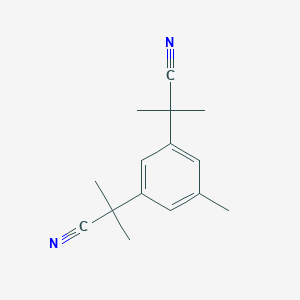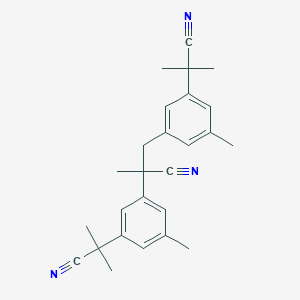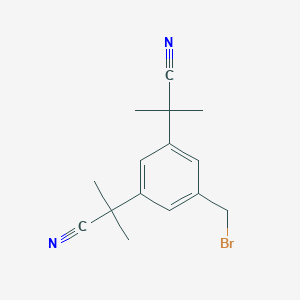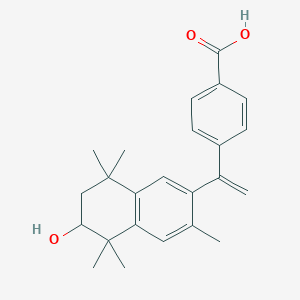
6-羟基 Bexarotene
概述
描述
6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene, a synthetic retinoid. It serves as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα) with dissociation constants (Kds) of 3.46, 4.21, 4.83, and 8.17 μM, respectively . This compound is known for its selective activation of RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro .
科学研究应用
6-Hydroxy Bexarotene has several scientific research applications:
Chemistry: Used as a ligand in studies involving retinoid X receptors.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Explored for its potential in treating cancers, particularly cutaneous T-cell lymphoma.
Industry: Utilized in the development of new pharmaceuticals targeting RXRs
作用机制
6-Hydroxy Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors can form heterodimers with various receptor partners such as retinoic acid receptors, vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors. The activation of these receptors leads to the modulation of gene expression, influencing cell growth, differentiation, and apoptosis .
Similar Compounds:
Bexarotene: The parent compound, also a retinoid X receptor agonist.
7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.
6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.
Uniqueness: 6-Hydroxy Bexarotene is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .
安全和危害
未来方向
Bexarotene has been approved by the U.S. Food and Drug Administration and the European Medicines Agency as a topically applied anticancer agent . The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . The antiproliferative properties of the degradation products of bexarotene were assessed by MTT assay on a panel of human adherent cancer cells, and concentration-dependent growth inhibition was evidenced on all tested cell lines .
生化分析
Biochemical Properties
6-Hydroxy Bexarotene interacts with RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα) . It selectively activates RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro .
Cellular Effects
Bexarotene, from which 6-Hydroxy Bexarotene is derived, has been shown to inhibit cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It can be inferred that 6-Hydroxy Bexarotene may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Bexarotene involves binding to and activating retinoid X receptors (RXRs) . This activation regulates a range of cellular processes including cellular differentiation, proliferation, apoptosis, and insulin sensitization .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 6-Hydroxy Bexarotene in laboratory settings are limited, it’s known that Bexarotene, its parent compound, produces primary hypothyroidism and affects lipid metabolism, typically resulting in raised triglycerides . These effects are dose-dependent and may be controlled with corrective therapy or dose adjustments .
Dosage Effects in Animal Models
In animal models, Bexarotene has been shown to attenuate neuroinflammation and improve neurological deficits after subarachnoid hemorrhage . The effects of 6-Hydroxy Bexarotene at different dosages in animal models are yet to be thoroughly studied.
Metabolic Pathways
6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene . The metabolism of Bexarotene was studied using liver slices from untreated rats and dogs, liver microsomes from untreated and pretreated rats, and pooled human liver microsomes . The hydroxy and oxo metabolites were observed in plasma of rats, dogs, and humans treated with Bexarotene and 6-Hydroxy Bexarotene was a major circulating metabolite .
Subcellular Localization
Given that it is a ligand for nuclear receptors such as RXRs and RARα , it is likely that it localizes to the nucleus where it can exert its effects on gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Bexarotene involves the oxidation of Bexarotene. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve the hydroxylation at the desired position on the Bexarotene molecule .
Industrial Production Methods: Industrial production of 6-Hydroxy Bexarotene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the compound .
化学反应分析
Types of Reactions: 6-Hydroxy Bexarotene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 6-oxo Bexarotene.
Reduction: Reduction reactions can convert it back to Bexarotene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 6-oxo Bexarotene.
Reduction: Bexarotene.
Substitution: Various substituted derivatives depending on the nucleophile used.
属性
IUPAC Name |
4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435130 | |
| Record name | 6-Hydroxy Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368451-07-4 | |
| Record name | 6-Hydroxy-bexarotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy Bexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?
A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), 6-hydroxy bexarotene shows significantly reduced activity. The study found that 6-hydroxy bexarotene and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while 6-hydroxy bexarotene is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.
Q2: What is the significance of 6-hydroxy bexarotene in bexarotene metabolism?
A2: 6-hydroxy bexarotene is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although 6-hydroxy bexarotene is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





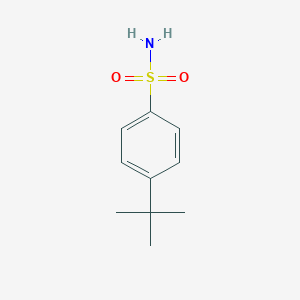

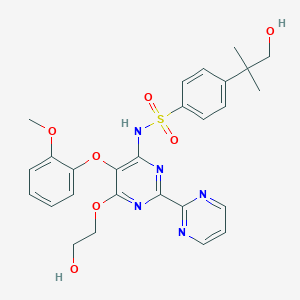

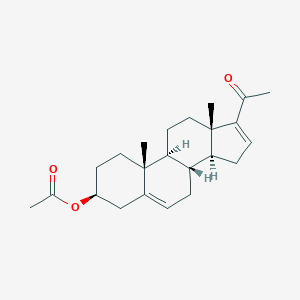
![[(10R,13S)-17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)

